An In-depth Technical Guide to the Structural Elucidation of 3,7,16-Trihydroxystigmast-5-ene
An In-depth Technical Guide to the Structural Elucidation of 3,7,16-Trihydroxystigmast-5-ene
The structural elucidation of a novel natural product like 3,7,16-Trihydroxystigmast-5-ene is a systematic process that relies on the integration of various spectroscopic techniques. The primary goal is to determine the molecular formula, identify functional groups, establish the connectivity of all atoms, and define the relative and absolute stereochemistry of the molecule.
Logical Workflow for Structural Elucidation
The process begins with the isolation and purification of the compound, followed by a series of spectroscopic analyses. High-Resolution Mass Spectrometry (HRMS) provides the molecular formula. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, is then used to piece together the molecular structure atom by atom.
Experimental Protocols
Detailed and precise experimental procedures are critical for acquiring high-quality data. The following are generalized protocols for the key spectroscopic techniques involved.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the steps for preparing a sample and acquiring a standard set of NMR spectra for structural elucidation.
a. Sample Preparation:
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Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ 0.00 ppm).
-
Cap the NMR tube and vortex gently until the sample is fully dissolved.
b. NMR Data Acquisition:
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Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or 600 MHz) equipped with a cryoprobe is recommended for high sensitivity and resolution.[1]
-
¹H NMR: A standard 1D proton spectrum is acquired to observe the chemical shifts, integrations, and coupling patterns of all protons. A sufficient number of scans (e.g., 16-64) is used to achieve a good signal-to-noise ratio.[2]
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¹³C NMR: A 1D carbon spectrum, often proton-decoupled, is acquired to identify all unique carbon environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-135, DEPT-90) are run to differentiate between CH₃, CH₂, CH, and quaternary carbons.
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2D COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbons (¹H-¹H correlations), helping to establish proton spin systems.
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2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons, providing definitive ¹H-C one-bond correlations.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting different spin systems and piecing together the carbon skeleton.
Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol describes a general method for obtaining the mass and fragmentation data of a steroid-like compound.
a. Sample Preparation:
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Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of ~1 mg/mL.
-
Perform a serial dilution to create a working solution of ~1-10 µg/mL.
-
For analysis from a biological matrix (e.g., serum), a sample clean-up step like supported liquid extraction (SLE) or protein precipitation is required.[3][4] This involves adding an organic solvent (e.g., acetonitrile (B52724) or dichloromethane) to precipitate proteins, followed by centrifugation.[5][6]
-
Transfer the final diluted sample or the supernatant from the extraction into an autosampler vial.
b. LC-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) is used.[3]
-
Chromatography:
-
Column: A reversed-phase column (e.g., C18, 50-150 mm length) is typically used for separating steroids.[4]
-
Mobile Phase: A gradient elution is commonly employed, using a mixture of water (often with a modifier like 0.1% formic acid or ammonium (B1175870) fluoride) and an organic solvent like methanol or acetonitrile.[6]
-
Flow Rate: Typical flow rates range from 0.2 to 0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are common for steroids, typically operated in positive ion mode.
-
Analysis: High-resolution mass data is first acquired to determine the accurate mass of the molecular ion ([M+H]⁺ or [M+Na]⁺), from which the molecular formula is calculated. Subsequently, tandem MS (MS/MS) experiments are performed. In MS/MS, the molecular ion is isolated and fragmented to produce a characteristic pattern that provides structural information about different parts of the molecule.[7]
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Data Presentation and Interpretation (Illustrative Example: Stigmasterol)
To elucidate the structure of 3,7,16-Trihydroxystigmast-5-ene, the acquired data would be meticulously analyzed. The following tables for stigmasterol (B192456) (C₂₉H₄₈O) demonstrate the type of data that would be generated and used.
Table 1: ¹H NMR Data for Stigmasterol (600 MHz, CDCl₃)[8]
| Position | δH (ppm) | Multiplicity | J (Hz) | Integration |
| 3 | 3.53 | m | 1H | |
| 6 | 5.35 | d | 4.8 | 1H |
| 22 | 5.15 | dd | 15.1, 8.6 | 1H |
| 23 | 5.03 | dd | 15.1, 8.6 | 1H |
| 18 | 0.70 | s | 3H | |
| 19 | 1.01 | s | 3H | |
| 21 | 1.02 | d | 6.5 | 3H |
| 26 | 0.84 | d | 6.8 | 3H |
| 27 | 0.80 | d | 6.8 | 3H |
| 29 | 0.82 | t | 7.4 | 3H |
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Interpretation: The proton at δ 3.53 ppm is characteristic of a proton on a carbon bearing a hydroxyl group (H-3). Olefinic protons are observed at δ 5.35 (H-6), δ 5.15 (H-22), and δ 5.03 (H-23), indicating two double bonds. The numerous signals in the upfield region (δ 0.7-1.1 ppm) correspond to the methyl groups of the steroidal skeleton and side chain. For 3,7,16-Trihydroxystigmast-5-ene, one would expect additional signals for protons on hydroxyl-bearing carbons (H-7 and H-16) and the absence of the olefinic signals for H-22 and H-23.
Table 2: ¹³C NMR Data for Stigmasterol (150 MHz, CDCl₃)[8][9]
| Carbon | δC (ppm) | Carbon | δC (ppm) | Carbon | δC (ppm) |
| 1 | 37.2 | 11 | 21.0 | 21 | 21.2 |
| 2 | 31.6 | 12 | 39.7 | 22 | 138.3 |
| 3 | 71.8 | 13 | 42.2 | 23 | 129.2 |
| 4 | 42.3 | 14 | 56.8 | 24 | 51.2 |
| 5 | 140.7 | 15 | 24.3 | 25 | 31.9 |
| 6 | 121.7 | 16 | 28.9 | 26 | 21.0 |
| 7 | 31.8 | 17 | 55.9 | 27 | 18.9 |
| 8 | 31.8 | 18 | 12.0 | 28 | 25.4 |
| 9 | 50.1 | 19 | 19.4 | 29 | 12.2 |
| 10 | 36.5 | 20 | 40.5 |
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Interpretation: The signal at δ 71.8 ppm confirms a carbon attached to a hydroxyl group (C-3). The four olefinic carbons appear at δ 140.7 (C-5), 121.7 (C-6), 138.3 (C-22), and 129.2 (C-23). For 3,7,16-Trihydroxystigmast-5-ene, two additional signals in the δ 65-80 ppm range would be expected for C-7 and C-16, and the signals for C-22 and C-23 would shift upfield into the aliphatic region.
Table 3: Key Mass Spectrometry Fragments for Stigmasterol[7][8]
| m/z | Proposed Fragment | Interpretation |
| 412 | [M]⁺ | Molecular Ion (confirms molecular weight) |
| 394 | [M - H₂O]⁺ | Loss of the hydroxyl group as water |
| 351 | [M - H₂O - C₃H₇]⁺ | Loss of water and isopropyl group from side chain |
| 300 | [M - C₈H₁₅O]⁺ | Cleavage of the side chain |
| 271 | [M - Side Chain - 2H]⁺ | Cleavage of the entire side chain |
| 255 | [M - Side Chain - H₂O]⁺ | Cleavage of side chain and loss of water from the ring system |
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Interpretation: The molecular ion peak at m/z 412 confirms the molecular weight of stigmasterol (C₂₉H₄₈O). For 3,7,16-Trihydroxystigmast-5-ene (C₂₉H₅₀O₃), the molecular ion would be expected at m/z 446. The fragmentation pattern would show sequential losses of up to three water molecules, and the side-chain fragmentation would differ due to the absence of the C22-C23 double bond. The HRMS would provide an exact mass (e.g., 446.3755 for [M]⁺), confirming the molecular formula C₂₉H₅₀O₃.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. protocols.io [protocols.io]
- 5. meridian.allenpress.com [meridian.allenpress.com]
- 6. m.youtube.com [m.youtube.com]
- 7. harvest.usask.ca [harvest.usask.ca]
